- Combination of bioactive moieties with different heteroatom(s): Application of the Suzuki cross-coupling reaction, Heteroatom Chemistry, 2012, 23(4), 399-410
Cas no 94-45-1 (6-ethoxy-1,3-benzothiazol-2-amine)
94-45-1 structure
Product Name:6-ethoxy-1,3-benzothiazol-2-amine
N.o CAS:94-45-1
MF:C9H10N2OS
MW:194.253500461578
MDL:MFCD00005788
CID:34747
PubChem ID:7192
Update Time:2024-10-25
6-ethoxy-1,3-benzothiazol-2-amine Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Amino-6-ethoxybenzothiazole
- 6-ethoxybenzothiazol-2-ylamine
- 2-AMINO-6-ETHOXYBENZOTHIAZOLE HYDROCHLORIDE
- 6-ethoxy-1,3-benzothiazol-2-amine
- 6-Ethoxy-benzothiazol-2-ylamine
- 6-Ethoxy-2-benzothiazolamine
- 2-Benzothiazolamine, 6-ethoxy-
- 6-Ethoxy-2-aminobenzothiazole
- Benzothiazole, 2-amino-6-ethoxy-
- 6-ethoxybenzo[d]thiazol-2-amine
- KOYJWFGMEBETBU-UHFFFAOYSA-N
- D621HZ191D
- 6-ethoxybenzothiazole-2-ylamine
- Amino-6-ethoxybenzothiazole, 2-
- NSC28731
- 2-Benzothiazolamine, 6-ethoxy- (9CI)
- DSSTox_CID_4481
- 6-Ethoxy-2-benzothiazolamine (ACI)
- Benzothiazole, 1-amino-5-ethoxy- (3CI)
- Benzothiazole, 2-amino-6-ethoxy- (6CI, 7CI, 8CI)
- (6-Ethoxybenzothiazol-2-yl)amine
- 6-Ethoxy-1,3-benzothiazol-2-ylamine
- NSC 28731
- EINECS 202-333-9
- SCHEMBL233589
- NSC-28731
- DTXCID004481
- ALBB-032571
- NS00040405
- EN300-16913
- D82450
- AS-15453
- NCGC00091160-02
- AKOS000104167
- A0716
- DTXSID9024481
- 2-Amino-6-ethoxybenzothiazole, technical grade
- UNII-D621HZ191D
- 6-Ethoxy-1,3-benzothiazol-2-amine #
- UPCMLD0ENAT5678737:001
- DB-000683
- AE-641/00784023
- Z56821892
- 6-ETHOXYBENZO(D)THIAZOL-2-AMINE
- CAS-94-45-1
- NCGC00258195-01
- MFCD00005788
- PD145341
- 2-amino-6-ethoxy-benzothiazole
- CHEMBL565755
- F1911-0015
- NCGC00091160-01
- BENZOTHIAZOLE, 1-AMINO-5-ETHOXY-
- SY049327
- CS-0070177
- Tox21_200641
- NCGC00091160-03
- 94-45-1
- STK345978
- Q27890210
- Oprea1_138686
- BIDD:GT0221
- InChI=1/C9H10N2OS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11
-
- MDL: MFCD00005788
- Inchi: 1S/C9H10N2OS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11)
- Chave InChI: KOYJWFGMEBETBU-UHFFFAOYSA-N
- SMILES: N1C2C(=CC(=CC=2)OCC)SC=1N
Propriedades Computadas
- Massa Exacta: 194.05100
- Massa monoisotópica: 194.051
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 2
- Complexidade: 179
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: 2
- XLogP3: 2.8
- Superfície polar topológica: 76.4
Propriedades Experimentais
- Cor/Forma: Powder
- Densidade: 1.2164 (rough estimate)
- Ponto de Fusão: 162.0 to 166.0 deg-C
- Ponto de ebulição: 356.1 °C at 760 mmHg
- Ponto de Flash: 169.1 °C
- Índice de Refracção: 1.6800 (estimate)
- Coeficiente de partição da água: <0.1 g/100 mL at 23 ºC
- Estabilidade/Prazo de validade: Stable. Incompatible with strong oxidizing agents.
- PSA: 76.38000
- LogP: 2.85840
- FEMA: 2420
- Solubilidade: 未确定
6-ethoxy-1,3-benzothiazol-2-amine Informações de segurança
-
Símbolo:
- Pedir:警告
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319-H341
- Declaração de Advertência: P201-P202-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P308+P313-P405-P501
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 20/21/22-36/37/38
- Instrução de Segurança: S26-S36
-
Identificação dos materiais perigosos:
- Frases de Risco:R20/21/22; R36/37/38
- Condição de armazenamento:Store at room temperature
6-ethoxy-1,3-benzothiazol-2-amine Dados aduaneiros
- CÓDIGO SH:2934999090
- Dados aduaneiros:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-ethoxy-1,3-benzothiazol-2-amine Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151206-100g |
6-ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | >97.0% | 100g |
¥683.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151206-25g |
6-ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | >97.0% | 25g |
¥182.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151206-5g |
6-ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | >97.0% | 5g |
¥45.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151206-500g |
6-ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | >97.0% | 500g |
¥2732.90 | 2023-09-04 | |
| Alichem | A059002962-1000g |
2-Amino-6-ethoxybenzothiazole |
94-45-1 | 95% | 1000g |
$512.82 | 2023-08-31 | |
| Chemenu | CM158375-1000g |
6-Ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | 95% | 1000g |
$485 | 2021-06-08 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A54008-25G |
6-ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | 25g |
¥500.53 | 2023-11-15 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0716-500g |
6-ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | 97.0%(T) | 500g |
¥3990.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0716-25g |
6-ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | 97.0%(T) | 25g |
¥390.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IA916-5g |
6-ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | 97.0%(T) | 5g |
¥144.0 | 2022-06-10 |
6-ethoxy-1,3-benzothiazol-2-amine Método de produção
Método de produção 1
Condições de reacção
1.1 Solvents: Acetic acid ; 10 - 20 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Solvents: Acetic acid ; 10 - 20 min, 0 °C
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 3 h, rt
1.3 Reagents: Ammonia Solvents: Water ; pH 11.0, rt
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 3 h, rt
1.3 Reagents: Ammonia Solvents: Water ; pH 11.0, rt
Referência
- Synthesis of benzimidazolyl-1,3,4-oxadiazol-2ylthio-N-phenyl (benzothiazolyl) acetamides as antibacterial, antifungal and antituberculosis agents, European Journal of Medicinal Chemistry, 2012, 53, 41-51
Método de produção 3
Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ; > 0 °C; 15 min, 0 °C; 2 min, 0 °C; 10 min, rt; overnight, rt
Referência
- Synthesis, characterization and antimicrobial activity of 5,6-dimethyl thieno[2,3-d]pyrimidine derivatives, Elixir International Journal, 2018, 49838, 49838-49842
Método de produção 4
Condições de reacção
1.1 Reagents: Hydrochloric acid , Bromine Solvents: Ethanol , Acetic acid ; 1 h, reflux
Referência
- Synthesis and in-vitro biological evaluation of Schiff base and azetidinone of 6-ethoxy 2-aminobenzothiazole derivatives, World Journal of Pharmacy and Pharmaceutical Sciences, 2018, 7(2), 797-805
Método de produção 5
Condições de reacção
1.1 Solvents: Acetic acid ; 10 - 20 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 11, heated
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 11, heated
Referência
- Pd-Catalyzed C-H Arylation of Benzothiazoles with Diaryliodonium Salt: One-Pot Synthesis of 2-Arylbenzothiazoles, Asian Journal of Organic Chemistry, 2017, 6(2), 184-188
Método de produção 6
Condições de reacção
1.1 Solvents: Ethanol ; reflux
Referência
- Exploration of novel ureidobenzothiazole library against neuroinflammation, Bulletin of the Korean Chemical Society, 2011, 32(10), 3805-3808
Método de produção 7
Método de produção 8
Condições de reacção
1.1 Reagents: Hydrochloric acid , Bromine Solvents: Ethanol , Acetic acid , Water ; 2 h, reflux
Referência
- Synthesis and docking studies of pyrazole-benzamide-benzothiazole conjugates as xanthine oxidase inhibitor candidates, Journal of Molecular Structure, 2023, 1290,
Método de produção 9
Método de produção 10
Condições de reacção
1.1 Solvents: Acetic acid ; 0 - 5 °C
1.2 Reagents: Bromine Solvents: Acetic acid ; 0 - 5 °C; 24 h, 0 - 5 °C
1.3 Reagents: Sodium carbonate ; neutralized
1.2 Reagents: Bromine Solvents: Acetic acid ; 0 - 5 °C; 24 h, 0 - 5 °C
1.3 Reagents: Sodium carbonate ; neutralized
Referência
- Synthesis and antibacterial activity of 1-(2-diazo-6-ethoxybenzothiazolyl) substituted benzene derivatives, International Journal of Current Chemistry, 2010, 1(3), 175-179
Método de produção 11
Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ; 20 min, cooled; < 10 °C; 2 - 4 h, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 11, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 11, rt
Referência
- New quinolinyl-1,3,4-oxadiazoles: synthesis, in vitro antibacterial, antifungal and antituberculosis studies, Medicinal Chemistry, 2013, 9(4), 596-607
Método de produção 12
Condições de reacção
1.1 Solvents: Acetic acid ; 10 - 20 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonia Solvents: Water ; pH 11.0, heated
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonia Solvents: Water ; pH 11.0, heated
Referência
- Synthesis of coumarin-based 1,3,4-oxadiazol-2-ylthio-N-phenyl/benzothiazolyl acetamides as antimicrobial and antituberculosis agents, Medicinal Chemistry Research, 2013, 22(1), 195-210
Método de produção 13
Método de produção 14
Condições de reacção
1.1 Solvents: Ethanol , Acetic acid
Referência
- A further new method for the thiocyanation of organic compounds, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1934, 67, 944-8
Método de produção 15
Condições de reacção
1.1 Reagents: Formic acid , Acetic acid , Bromine ; -3 - 0 °C; overnight, 0 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 11, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 11, 0 °C
Referência
- 2-Aminobenzothiazole derivatives: Search for new antifungal agents, European Journal of Medicinal Chemistry, 2013, 64, 357-364
Método de produção 16
Condições de reacção
1.1 Reagents: Acetic acid , Bromine ; 0 °C → rt; 3 - 24 h, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 10, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 10, rt
Referência
- Chagas Disease Drug Discovery: Multiparametric Lead Optimization against Trypanosoma cruzi in Acylaminobenzothiazole Series, Journal of Medicinal Chemistry, 2019, 62(22), 10362-10375
Método de produção 17
Condições de reacção
1.1 Reagents: Hydrochloric acid , Bromine Solvents: Ethanol , Acetic acid ; 1 h, reflux; cooled
1.2 Reagents: Ammonia ; basified
1.2 Reagents: Ammonia ; basified
Referência
- Microwave promoted synthesis of pharmacologically active pyrazolidinonyl derivatives of benzothiazoles, Pharma Chemica, 2017, 9(22), 47-49
6-ethoxy-1,3-benzothiazol-2-amine Raw materials
- 2-Chloro-4-ethoxyphenol
- Thiocyanate
- bis(cyanosulfanyl)plumbane
- Potassium thiocyanate
- CUPRIC THIOCYANATE
- Ammonium thiocyanate
6-ethoxy-1,3-benzothiazol-2-amine Preparation Products
6-ethoxy-1,3-benzothiazol-2-amine Fornecedores
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:94-45-1)2-氨基-6-乙氧基苯并噻唑
Número da Ordem:LE5870828
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:45
Preço ($):discuss personally
E- mail:18501500038@163.com
Amadis Chemical Company Limited
Membro Ouro
(CAS:94-45-1)6-ethoxy-1,3-benzothiazol-2-amine
Número da Ordem:A1237748
Estado das existências:in Stock
Quantidade:500g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 18:37
Preço ($):368
E- mail:sales@amadischem.com
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